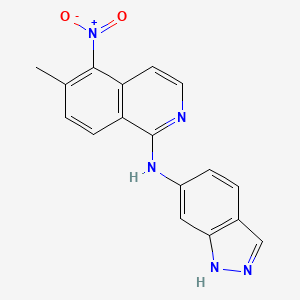
4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes an amino group at the 4th position, a chlorine atom at the 7th position, a carbonyl group at the 2nd position, and a carboxylic acid group at the 3rd position The quinoline core is a fused ring system consisting of a benzene ring fused to a pyridine ring
準備方法
The synthesis of 4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with primary amines under conditions that prevent decarboxylation . This reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The carbonyl group at the 2nd position can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Condensation Reactions: The carboxylic acid group at the 3rd position can participate in condensation reactions with amines to form amides or with alcohols to form esters. Common reagents used in these reactions include primary amines, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various pharmaceutical agents, including antibacterial and antiviral drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism of action of 4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses . The exact pathways involved depend on the specific biological target and the context in which the compound is used.
類似化合物との比較
4-Amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents, leading to distinct antibacterial properties.
Nalidixic Acid: An older quinolone antibiotic with a different substitution pattern, resulting in a narrower spectrum of activity.
4-Hydroxy-2-quinolones: Compounds with hydroxyl groups instead of amino groups, which exhibit different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H7ClN2O3 |
|---|---|
分子量 |
238.63 g/mol |
IUPAC名 |
4-amino-7-chloro-2-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O3/c11-4-1-2-5-6(3-4)13-9(14)7(8(5)12)10(15)16/h1-3H,(H,15,16)(H3,12,13,14) |
InChIキー |
FJGHXXIZZPJVAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


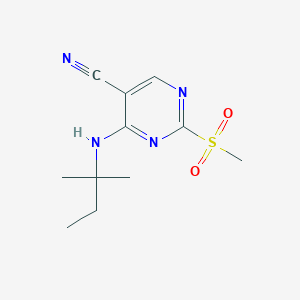
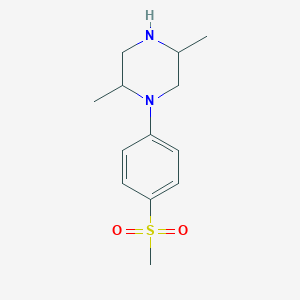
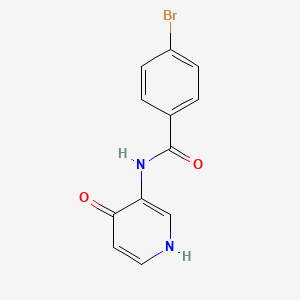
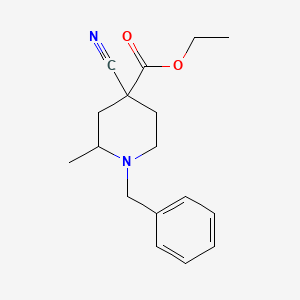
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-[2-(trifluoromethoxy)phenyl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13876840.png)
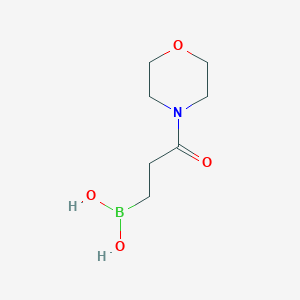
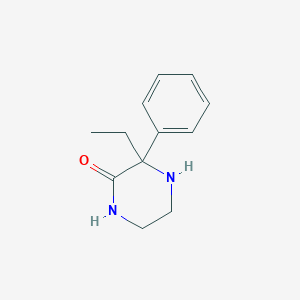
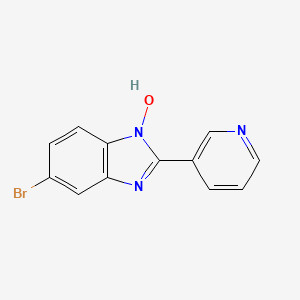

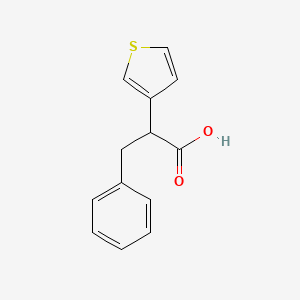
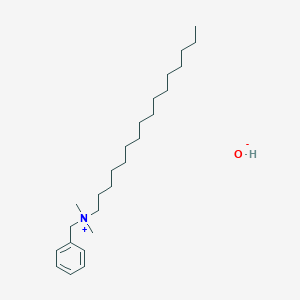
![4-chloro-6-(3-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13876867.png)

